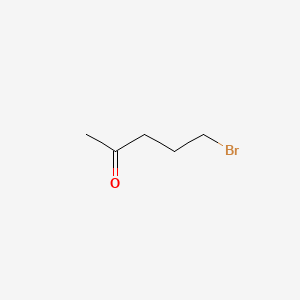
3,3'-Bipyridine
Vue d'ensemble
Description
- 3,3'-Bipyridine is a significant organic compound extensively studied for its applications in the synthesis of uranyl-organic hybrid materials and other chemical compounds. The bipyridine ligands play a crucial role in directing the coordination assembly of these compounds, showcasing the versatility of 3,3'-Bipyridine in chemical syntheses (Shu‐wen An et al., 2019).
Synthesis Analysis
- Bipyridine compounds, including variants of 3,3'-Bipyridine, are synthesized through typical cross-coupling reactions. These synthesis processes are crucial for obtaining specific molecular structures and properties (Ki‐Min Park et al., 2020).
Molecular Structure Analysis
- The molecular structure of 3,3'-Bipyridine and its derivatives plays a significant role in determining their chemical behavior and applications. Studies have analyzed the molecular and electronic structures of complexes involving bipyridine ligands, providing insights into their structural features (Michael W. Rosenzweig et al., 2017).
Chemical Reactions and Properties
- Research has explored the diverse chemical reactions involving 3,3'-Bipyridine, including its role in coordination polymers and complexes. The compound's ability to participate in various chemical reactions highlights its significance in materials science and coordination chemistry (K. V. Domasevitch et al., 2000).
Physical Properties Analysis
- The physical properties of 3,3'-Bipyridine, such as its crystalline structure and luminescence, are of particular interest. These properties are influenced by molecular modifications and have implications for the use of bipyridine in various applications (G. Long et al., 1993).
Chemical Properties Analysis
- 3,3'-Bipyridine's chemical properties, such as its ability to form complexes with different metals and its behavior in various chemical environments, are central to its utility in chemical synthesis and materials science. The compound's versatility in forming different types of complexes is a key area of study (Balakrishna R. Bhogala et al., 2003).
Applications De Recherche Scientifique
Luminescent Agents in Imaging
3,3'-Bipyridine derivatives, such as 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, show potential as thiol-reactive luminescent agents for biological imaging. These compounds, due to their long luminescence lifetimes and large Stokes shifts, have been demonstrated to specifically target and accumulate in mitochondria, representing a novel application in fluorescence microscopy (Amoroso et al., 2008).
Catalysis in Organic Synthesis
3,3'-Bipyridine-based ionic liquids have been developed as efficient catalysts for the synthesis of various xanthene derivatives. These catalysts enable high yields over short reaction times and provide benefits such as simple preparation, mild reaction conditions, and cost-effectiveness (Shirini et al., 2014).
Advanced Material Development
Mono- and di-quaternized 4,4′-bipyridine derivatives are used in the development of multifunctional materials. Their redox activity and electrochromic aptitude are key features exploited in creating materials that are responsive to solvents and environmental conditions, leading to various types of chromism (Papadakis, 2019).
H2S Removal
2,2′-Bipyridine-5,5′-dicarboxylic acid has been used in metal-organic frameworks (MOFs) for hydrogen sulfide capture. These MOFs, when functionalized with different metal salts, exhibit high capacities for H2S removal, especially when loaded with copper ions (Nickerl et al., 2014).
Photoluminescent Properties
3,3'-Bipyridine derivatives have been studied for their unique photoluminescent properties. For instance, conjugated 3,3'-bipyridine derivative, suitable for third-order optical nonlinearity, has been characterized for potential applications in ultrafast all-optical switching (Chen et al., 2003).
Supramolecular Systems and Devices
Ru(II)-bipyridine complexes, due to their chemical stability and reactivity, are used in constructing supramolecular species with unique photochemical and electrochemical properties. These compounds have applications in light-powered nanoscale electronic devices and mechanical machines (Balzani et al., 2006).
Safety And Hazards
Orientations Futures
Recent research has focused on the synthesis of bipyridine derivatives using metal complexes under both homogeneous and heterogeneous conditions . Moreover, strategies for bipyridine synthesis involving sulfur and phosphorous compounds are being examined . These alternative pathways offer promising avenues for overcoming the challenges associated with traditional catalysis methods, providing a more comprehensive understanding of the synthesis landscape .
Propriétés
IUPAC Name |
3-pyridin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-3-9(7-11-5-1)10-4-2-6-12-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDVABAUFQJWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206821 | |
| Record name | 3,3'-Bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Bipyridine | |
CAS RN |
581-46-4 | |
| Record name | 3,3′-Bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-Bipyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-bipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3'-BIPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B4E4PPN49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Acetamide, N-[3-(diethylamino)phenyl]-](/img/structure/B1266038.png)

